molecular formula C13H16N2 B1637049 (R)-4-(3-Piperidinyl)-1H-indole CAS No. 81887-47-0

(R)-4-(3-Piperidinyl)-1H-indole

Cat. No. B1637049
Key on ui cas rn: 81887-47-0
M. Wt: 200.28 g/mol
InChI Key: JWMGZQMVMZBMFM-UHFFFAOYSA-N
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Patent
US04332808

Procedure details

700 mg of lithium were added in small fractions over one hour at -40° C. to a mixture of 100 ml of ammonia, 1.2 g of 3-(1H-indol-4-yl)-3-piperidinol hydrochloride, 20 ml of tetrahydrofuran and 10 ml of anhydrous ethanol and the ammonia was evaporated at room temperature. The residue was taken up in 100 ml of water and the aqueous phase was extracted with chloroform containing 10% methanol. The organic phase was washed with water, dried and filtered. The filtrate was evaporated to dryness and the 950 mg of residue was chromatographed over silica gel. Elution with a 7-2-1-chloroform-methanol-triethylamine mixture yielded 665 mg of 4-(piperidin-3-yl)-1H-indole.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
3-(1H-indol-4-yl)-3-piperidinol hydrochloride
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li].N.Cl.[NH:4]1[C:12]2[C:7](=[C:8]([C:13]3(O)[CH2:18][CH2:17][CH2:16][NH:15][CH2:14]3)[CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1.O1CCCC1>C(O)C>[NH:15]1[CH2:16][CH2:17][CH2:18][CH:13]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:7]=2[CH:6]=[CH:5][NH:4]3)[CH2:14]1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
3-(1H-indol-4-yl)-3-piperidinol hydrochloride
Quantity
1.2 g
Type
reactant
Smiles
Cl.N1C=CC2=C(C=CC=C12)C1(CNCCC1)O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated at room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform containing 10% methanol
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the 950 mg of residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 7-2-1-chloroform-methanol-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
N1CC(CCC1)C1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 665 mg
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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